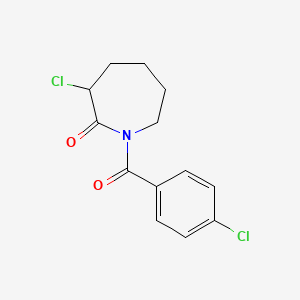

3-Chloro-1-(4-chlorobenzoyl)azepan-2-one

Description

Overview of Seven-Membered Cyclic Amides (Lactams) in Organic Synthesis and Materials Science

Seven-membered cyclic amides, with azepan-2-one (B1668282) (caprolactam) as the most prominent example, are of significant industrial and academic interest. wikipedia.orgmatrix-fine-chemicals.com Caprolactam is a colorless solid that serves as the primary monomer for the production of Nylon 6, a major synthetic polymer used globally in fibers, filaments, and plastics. wikipedia.org The industrial scale of its production underscores the importance of the azepan-2-one framework.

Beyond their role as polymer precursors, these lactams are versatile intermediates in organic synthesis. nih.govnih.gov The amide bond within the seven-membered ring can be strategically activated or cleaved, providing pathways to more complex nitrogen-containing heterocyclic compounds and acyclic structures. researchgate.netresearchgate.net The synthesis of substituted azepan-2-ones and related seven-membered lactams is an active area of research, with methods developed including palladium-catalyzed reactions and various cyclization strategies. rsc.orgacs.org These scaffolds are considered privileged structures in medicinal chemistry and are integral to the synthesis of bioactive natural products. nih.govnih.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C6H11NO | wikipedia.org |

| Molar Mass | 113.160 g·mol−1 | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 69.2 °C | wikipedia.org |

| Boiling Point | 270.8 °C | wikipedia.org |

| Solubility in Water | 866.89 g/L (at 22 °C) | wikipedia.org |

Significance of Halogenation in Molecular Design and Chemical Reactivity

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, is a fundamental and powerful tool in chemical synthesis and molecular design. mt.comnumberanalytics.comallen.in This reaction is critically important across numerous industries, including the production of pharmaceuticals, polymers, agrochemicals, and flame retardants. mt.commt.comjk-sci.com

The introduction of a halogen atom can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.com Key effects of halogenation include:

Enhanced Reactivity: Halogen atoms can serve as versatile synthetic "handles" or leaving groups, facilitating subsequent chemical transformations to build more complex structures. numberanalytics.comjk-sci.com For instance, converting an alkane to an alkyl halide increases its reactivity. allen.in

Modified Biological Activity: In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic potential of drug candidates. researchgate.netnih.gov Approximately 20% of pharmaceutical compounds are halogenated. tandfonline.com The inclusion of halogens can improve a drug's potency, metabolic stability, membrane permeability, and binding affinity to its biological target. researchgate.netnih.govresearchgate.net

Altered Physicochemical Properties: Halogenation impacts properties such as lipophilicity, boiling point, and stability. numberanalytics.com The ability of halogens to participate in "halogen bonding," a specific type of non-covalent interaction similar to hydrogen bonding, is now recognized as a crucial factor in designing ligands that bind tightly and specifically to protein targets. tandfonline.comresearchgate.netnih.gov

The reactivity and the properties conferred by halogenation depend on the specific halogen used, with the order of reactivity generally being fluorine > chlorine > bromine > iodine. mt.com

| Halogen | Key Characteristics and Effects | Reference |

|---|---|---|

| Fluorine (F) | Highly electronegative; can block metabolic sites, increase binding affinity, and alter acidity. Forms very stable bonds. | mt.commt.com |

| Chlorine (Cl) | Increases lipophilicity and can fill hydrophobic pockets in protein binding sites. A common substituent in FDA-approved drugs. | researchgate.netnih.gov |

| Bromine (Br) | Similar to chlorine but larger and more polarizable. Often used to improve potency and can serve as a good leaving group in synthesis. | researchgate.net |

| Iodine (I) | Largest and most polarizable of the common halogens. Forms strong halogen bonds and is an excellent leaving group in synthetic reactions. | mt.commt.com |

Contextualization of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one within Contemporary Chemical Research

While specific research dedicated to this compound is not extensively documented in publicly available literature, its chemical structure allows for its contextualization within several key areas of modern chemical research. The molecule combines three significant structural motifs: the azepan-2-one core, an N-acyl activating group, and two chlorine atoms at distinct positions.

N-Acyl Lactam as an Activated Amide: The presence of the 4-chlorobenzoyl group on the amide nitrogen atom creates an N-acyl lactam. Such structures are known to possess "twisted" or distorted amide bonds, which reduces the typical resonance stabilization of the N-C(O) bond. nih.govorganic-chemistry.org This activation makes the amide bond more susceptible to cleavage, rendering N-acyl lactams effective precursors for cross-coupling reactions and other transformations where the lactam ring is opened or modified. organic-chemistry.org

α-Chloro Ketone Functionality: The chlorine atom at the 3-position is alpha to the carbonyl carbon of the lactam. This feature is characteristic of α-halo ketones, which are valuable synthetic intermediates. The chlorine atom can be displaced by various nucleophiles, providing a direct route to introduce a wide range of functional groups at this position.

Halogenated Aromatic Group: The 4-chlorobenzoyl moiety is a common feature in medicinal chemistry. The chlorine atom on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and potential to interact with biological targets through halogen bonding. nih.gov

Given these features, this compound is best understood as a specialized chemical intermediate. Its structure is well-suited for use in the synthesis of more complex molecules, potentially in the development of new pharmaceuticals or functional materials. It represents the convergence of lactam chemistry, amide bond activation, and the strategic use of halogenation to create a reactive and versatile building block.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H13Cl2NO2 | scbt.com |

| Molecular Weight | 286.15 g/mol | scbt.com |

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c14-10-6-4-9(5-7-10)12(17)16-8-2-1-3-11(15)13(16)18/h4-7,11H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSZHCLFQJKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328464 | |

| Record name | 3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

500112-67-4 | |

| Record name | 3-chloro-1-(4-chlorobenzoyl)azepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 3 Chloro 1 4 Chlorobenzoyl Azepan 2 One

Reactivity of the Azepan-2-one (B1668282) Ring System

The azepan-2-one ring, a cyclic amide (lactam), is the core of the molecule. Its reactivity is significantly influenced by the electron-withdrawing N-acyl group, which enhances the electrophilicity of the ring's carbonyl carbon.

Nucleophilic Reactivity and Electrophilic Activation of the Lactam Moiety

The lactam moiety in 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one possesses both nucleophilic and electrophilic character. The nitrogen atom's lone pair is delocalized into the carbonyl group, reducing its basicity and nucleophilicity compared to a simple amine. However, the presence of the electron-withdrawing 4-chlorobenzoyl group further diminishes this nucleophilicity, making direct N-alkylation or N-acylation at the lactam nitrogen unlikely under standard conditions.

Ring-Opening and Ring-Expansion Transformations

The strained nature of smaller lactam rings, such as β-lactams, makes them prone to ring-opening reactions. While the seven-membered ring of azepan-2-one is less strained, the activation provided by the N-(4-chlorobenzoyl) group facilitates ring-opening under certain conditions. Nucleophilic attack at the lactam carbonyl can lead to cleavage of the amide bond, resulting in a linear amino acid derivative. For example, hydrolysis of N-aroyl β-lactams can proceed via cleavage of the endocyclic C-N bond. A similar process can be envisioned for this compound, which upon hydrolysis would yield a derivative of 6-amino-2-chloroheptanoic acid.

Ring-expansion reactions of azepane derivatives are also known, often proceeding through photochemical rearrangements or intramolecular cyclizations. For instance, photochemical rearrangement of N-vinylpyrrolidinones can lead to azepin-4-ones in a formal [5+2] cycloaddition. nih.govgoogle.com While not a direct reaction of the azepan-2-one ring itself, this illustrates a pathway to construct substituted azepane frameworks. Ring expansion of azetidines to pyrrolidines and azepanes has also been documented, proceeding through an azonia-bicyclo intermediate. chegg.com

Chemical Modifications and Derivatization at Substituent Positions

The substituent groups on the azepan-2-one ring provide further avenues for chemical modification, allowing for the synthesis of a wide array of derivatives.

Reactions Involving the Chlorine Moieties

The chlorine atom at the 3-position (α to the lactam carbonyl) is susceptible to nucleophilic substitution reactions. The proximity of the electron-withdrawing carbonyl group activates this position towards SN2-type reactions. Various nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion to introduce new functional groups at the 3-position. The stereochemical outcome of such reactions would depend on the reaction conditions and the nature of the nucleophile.

The chlorine atom on the 4-chlorobenzoyl group is part of an aryl halide and is generally less reactive towards nucleophilic aromatic substitution. libretexts.orgyoutube.com However, under specific conditions, such as the use of strong nucleophiles and/or transition metal catalysis (e.g., Buchwald-Hartwig amination), this chlorine atom could also be replaced.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution at C3 | Nu- (e.g., RNH2, RO-, RS-) | 3-substituted-1-(4-chlorobenzoyl)azepan-2-ones |

| Nucleophilic Aromatic Substitution | Strong Nu-, Transition metal catalyst | Derivatives with substitution at the 4-position of the benzoyl group |

| Reductive Dehalogenation | Reducing agents (e.g., H2/Pd, NaBH4) | 1-(4-chlorobenzoyl)azepan-2-one or 1-benzoylazepan-2-one |

Transformations of the N-(4-chlorobenzoyl) Group

The N-(4-chlorobenzoyl) group can be cleaved under hydrolytic conditions, typically in the presence of a strong acid or base, to yield the corresponding 3-chloroazepan-2-one (B8652770) and 4-chlorobenzoic acid. This deacylation reaction is a common transformation for N-acyl lactams. The rate of this hydrolysis is influenced by the electronic nature of the substituents on the benzoyl ring.

Furthermore, the carbonyl group of the N-acyl moiety can itself be a target for nucleophilic attack. In the hydrolysis of N-aroyl β-lactams, competitive attack at the exocyclic acyl center has been observed. acs.org This suggests that with carefully chosen nucleophiles and reaction conditions, selective reactions at the N-acyl group of this compound could be achieved, potentially leading to transamidation or esterification products without affecting the lactam ring.

| Reaction Type | Reagents and Conditions | Potential Products |

| Hydrolysis (Deacylation) | Strong acid or base (e.g., HCl, NaOH) | 3-chloroazepan-2-one and 4-chlorobenzoic acid |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., R'OH, R'NH2) | Transamidation or esterification products |

Polymerization Reactions of Azepan-2-one Scaffolds for Functional Materials

Azepan-2-one (ε-caprolactam) is the monomer for the synthesis of Nylon-6, a widely used polyamide, through ring-opening polymerization (ROP). The presence of substituents on the caprolactam ring can significantly influence the polymerization process and the properties of the resulting polymer.

Anionic ring-opening polymerization (AROP) is a common method for polymerizing caprolactam and its derivatives. mdpi.com This process is typically initiated by a strong base and an N-acyl lactam activator. The N-(4-chlorobenzoyl) group in this compound can potentially act as an activator for the polymerization of ε-caprolactam. The polymerization of a substituted monomer like 3-chloro-ε-caprolactam (which would be formed after the removal of the N-acyl group) would lead to a functional polyamide. The chlorine substituent would be incorporated as a pendant group along the polymer chain, offering sites for post-polymerization modification.

The polymerization of N-substituted caprolactam derivatives can also be achieved, leading to N-substituted polyamides. mdpi.com These polymers often exhibit different properties compared to Nylon-6, such as reduced crystallinity and altered solubility, due to the disruption of hydrogen bonding between the polymer chains.

| Polymerization Method | Initiator/Catalyst | Potential Polymer Product |

| Anionic Ring-Opening Polymerization (AROP) | Strong base (e.g., sodium caprolactamate) | Poly(3-chloro-azepan-2-one) (a functionalized Nylon-6) |

| Cationic Ring-Opening Polymerization (CROP) | Proton donors (e.g., strong acids) | N-substituted polyamides |

The incorporation of functional monomers like 3-chloro-ε-caprolactam into the polymer backbone allows for the creation of materials with tailored properties. The pendant chlorine groups can be used for cross-linking or for the attachment of other functional molecules, leading to the development of advanced materials for various applications.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1 4 Chlorobenzoyl Azepan 2 One Analogs

Crystallographic Analysis for Absolute Configuration and Conformational Insights

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute configuration for chiral compounds. While a crystal structure for 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one is not publicly available, analysis of related substituted ε-caprolactam structures offers significant insights into the likely conformation of the seven-membered azepane ring.

Studies on ε-caprolactams bearing substituents have shown that the seven-membered ring typically adopts a chair-type conformation . rsc.orgscispace.com This conformation is generally the most stable arrangement for such ring systems. For instance, in a study of ε-caprolactams with a methoxycarbonyl group at the C-6 position, X-ray crystallography revealed a chair conformation with a planar lactam moiety. rsc.orgscispace.com The introduction of a bulky substituent on the lactam nitrogen, such as a tert-butyloxycarbonyl (BOC) group, can influence the equilibrium between different chair forms, potentially inducing a substituent to occupy an axial position that might otherwise be equatorial. rsc.orgscispace.com

For this compound, the chlorine atom at the C-3 position would introduce a chiral center. X-ray crystallographic analysis of a single crystal would be crucial to unambiguously determine the absolute configuration (R or S) at this center. The analysis would also reveal the preferred conformation of the azepane ring and the relative orientation of the chloro and 4-chlorobenzoyl substituents.

Table 1: Representative Crystallographic Data for a Substituted ε-Caprolactam Analog

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.2471 |

| b (Å) | 9.9562 |

| c (Å) | 15.7601 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution and for studying dynamic processes such as conformational changes. For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the azepane ring. The chemical shift and multiplicity of the proton at C-3, adjacent to the chlorine atom, would be particularly informative. The coupling constants between adjacent protons would provide insight into the dihedral angles and thus the conformation of the ring in solution. Conformational studies on substituted ε-caprolactams have shown that these molecules can undergo exchange between two chair forms in solution, which can be detected by NMR. rsc.orgscispace.com For example, a BOC-protected caprolactam was found to exist as a mixture of two chair conformers, with one having the C-6 ester in an equatorial position and the other with it in an axial position. rsc.orgscispace.com

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the lactam, the carbons of the azepane ring, and the carbons of the 4-chlorobenzoyl group. The chemical shift of the C-3 carbon would be significantly affected by the presence of the electronegative chlorine atom.

Table 2: Predicted ¹H NMR Chemical Shifts for ε-Caprolactam and Expected Changes for this compound

| Proton | ε-Caprolactam (δ, ppm) hmdb.cachemicalbook.com | Expected Shift in this compound |

| N-H | ~6.5 (broad) | Absent, replaced by N-acyl group |

| α-CH₂ (to N) | ~3.2 | Shifted due to N-acylation |

| α-CH₂ (to C=O) | ~2.4 | Shifted due to N-acylation |

| Other ring CH₂ | 1.5 - 1.8 | Complex multiplets, C-3 proton significantly downfield shifted |

Table 3: Predicted ¹³C NMR Chemical Shifts for ε-Caprolactam and Expected Changes for this compound

| Carbon | ε-Caprolactam (δ, ppm) | Expected Shift in this compound |

| C=O | ~179 | Shifted due to N-acylation |

| α-C (to N) | ~42 | Shifted due to N-acylation |

| α-C (to C=O) | ~37 | Shifted due to N-acylation |

| C-3 | ~30 | Significantly downfield shifted due to chlorine |

| Other ring C | 23 - 30 | Shifted to a lesser extent |

Vibrational Spectroscopy (IR, Raman) for Molecular Interactions and Structure-Reactivity Correlations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibrations. The molecule contains two carbonyl groups: the lactam carbonyl and the benzoyl carbonyl. The lactam carbonyl of a seven-membered ring (ε-caprolactam) typically absorbs around 1650-1670 cm⁻¹. pg.edu.pl N-acylation is expected to shift this band. The benzoyl carbonyl will also have a characteristic stretching frequency, likely in the range of 1660-1680 cm⁻¹. The precise positions of these bands can be influenced by conjugation and the electronic effects of the substituents.

The IR spectrum of ε-caprolactam shows a strong absorption for the C=O stretch and also a characteristic N-H stretch, which would be absent in the N-acylated target compound. nist.govchemicalbook.com The IR spectrum of N-benzoyl ε-caprolactam would be a close model for the vibrational characteristics of the N-acyl portion of the target molecule. researchgate.net

Raman spectroscopy would also be a valuable tool, particularly for observing the vibrations of the aromatic ring and other symmetric vibrations that may be weak in the IR spectrum. The Raman spectrum of ε-caprolactam has been well-characterized and could serve as a reference for assigning the vibrations of the azepan-2-one (B1668282) ring in the target molecule. researchgate.netresearchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups

| Functional Group | Typical Absorption Range (cm⁻¹) | Expected in this compound |

| Lactam C=O | 1650 - 1670 (for ε-lactam) pg.edu.pl | Present, position influenced by N-acylation |

| Ketone C=O (Aroyl) | 1660 - 1680 | Present |

| C-N Stretch | 1000 - 1350 | Present |

| C-Cl Stretch | 600 - 800 | Present |

| Aromatic C=C Stretch | 1450 - 1600 | Present |

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism) for Stereochemical Determination

Given the presence of a chiral center at the C-3 position, chiroptical techniques such as Vibrational Circular Dichroism (VCD) would be invaluable for determining the absolute configuration of this compound in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org

The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration can be unambiguously assigned. nih.govresearchgate.net This method has been successfully applied to determine the absolute configuration and conformation of various chiral molecules, including lactams. nih.gov

While no VCD data exists for the target compound, the principles of the technique are well-established for chiral lactams. nih.gov The application of VCD would not only confirm the absolute configuration at C-3 but could also provide detailed information about the preferred conformation of the azepane ring and the orientation of the substituents in solution, which may differ from the solid-state structure. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 3 Chloro 1 4 Chlorobenzoyl Azepan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.net For 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one, these calculations can determine various molecular properties that govern its chemical behavior.

The optimized molecular geometry, obtained through energy minimization calculations, provides the most stable three-dimensional arrangement of the atoms. From this optimized structure, key electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. researchgate.net In this compound, the carbonyl oxygen of the azepan-2-one (B1668282) ring and the benzoyl group are expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms and the regions around the chlorine atoms may be electron-deficient (electrophilic).

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the carbonyl groups, while the LUMO may be distributed over the electrophilic centers.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, as shown in the table below. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

| Descriptor | Formula | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | - | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy (ELUMO) | - | -1.2 eV | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | Relates to chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.2 eV | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | The tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.189 eV-1 | The reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV | A measure of the electrophilic character. |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations. bohrium.com

Molecular mechanics methods employ classical physics to model the potential energy surface of a molecule. By systematically rotating the rotatable bonds, a potential energy map can be generated, identifying the low-energy (stable) and high-energy (unstable) conformations. For this compound, key rotatable bonds include the one connecting the benzoyl group to the azepanone nitrogen and the bond to the chlorine atom on the azepanone ring. The seven-membered azepanone ring itself can adopt several conformations, such as chair and boat forms, and MM calculations can predict the most stable ring pucker.

Molecular dynamics simulations provide a more dynamic picture of the molecule's conformational landscape by simulating the atomic motions over time. nih.gov An MD simulation starts with an initial conformation and calculates the forces on each atom, then uses these forces to predict the positions and velocities of the atoms at a later time. By running the simulation for a sufficient length of time, the molecule can explore various conformational states, and the relative populations of these states can be determined. This can reveal the flexibility of the molecule and the preferred conformations in different environments, such as in a solvent or interacting with a biological target.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. The reaction pathway can be visualized by following the minimum energy path from reactants to products. This level of detail can provide insights that are difficult to obtain through experimental methods alone. For instance, the mechanism of nucleophilic substitution at the chlorinated carbon of the azepanone ring could be investigated, providing information on whether the reaction proceeds through an SN1 or SN2 pathway.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies in Azepanone Series (Focused on theoretical correlation of structural features)

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of azepanone derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., dipole moment, atomic charges), or topological (e.g., connectivity indices). mdpi.com A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. mdpi.com In these approaches, the molecules are aligned, and steric and electrostatic fields are calculated around them. The variations in these fields are then correlated with the biological activity. The results are often visualized as contour maps, which show the regions where steric bulk or positive/negative charge is favorable or unfavorable for activity. rsc.org

The following table illustrates a hypothetical QSAR study for a series of azepanone derivatives, focusing on the theoretical correlation of structural features with a hypothetical biological activity.

Table 2: Hypothetical QSAR Data for an Azepanone Series Note: The compounds and data in this table are hypothetical and for illustrative purposes only.

| Compound | R1 | R2 | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) |

| 1 | H | H | 2.5 | 3.1 | 10.5 |

| 2 | Cl | H | 3.0 | 3.5 | 5.2 |

| 3 | F | H | 2.6 | 3.3 | 8.1 |

| 4 | Cl | Cl | 3.5 | 3.9 | 2.1 |

| 5 | Cl | F | 3.1 | 3.7 | 3.5 |

From such a dataset, a QSAR model could be developed, for example:

log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment)

Where c0, c1, and c2 are coefficients determined by the statistical analysis. Such a model could then be used to predict the activity of new, unsynthesized azepanone derivatives.

Molecular Interaction Profiles of Azepan 2 One Derivatives

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking simulations are instrumental in predicting how a ligand such as 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one might bind to a protein's active site. Although specific docking studies for this exact compound are not available, we can infer its potential binding modes by examining related structures.

The presence of a 4-chlorobenzoyl group is significant. In various enzyme inhibitors, this moiety is known to orient itself within hydrophobic pockets of the active site. The chlorine atom, in particular, can engage in specific halogen bonds or chloro-pi (Cl–π) interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.govresearchgate.net These interactions can significantly enhance binding affinity and selectivity. researchgate.net For instance, in studies of other compounds, the 4-chlorobenzoyl group has been shown to be a key pharmacophore that fits into specific pockets of target proteins. recentscientific.com

The azepan-2-one (B1668282) ring provides a semi-flexible scaffold. The carbonyl oxygen of the lactam is a potent hydrogen bond acceptor, likely interacting with hydrogen bond donors from amino acid residues such as arginine, lysine, or the backbone amides of the protein. The chlorine atom at the 3-position of the azepan-2-one ring introduces another point of potential interaction. Depending on the topology of the binding site, this chlorine could also form halogen bonds or participate in hydrophobic interactions, further anchoring the ligand. researchgate.net The crystal structure of the closely related compound, 1-Benzoyl-3-chloro-azepan-2-one, reveals intermolecular C-H⋯O interactions, suggesting the importance of the carbonyl group in forming stable networks. nih.gov

A hypothetical binding mode for this compound would likely involve the 4-chlorobenzoyl group being buried in a hydrophobic pocket, with the azepan-2-one ring positioned closer to the more polar, solvent-exposed region of the active site, allowing its carbonyl group to form key hydrogen bonds.

Table 1: Predicted Interactions Based on Molecular Moieties

| Moiety | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| 4-Chlorobenzoyl | Tyrosine, Phenylalanine, Tryptophan | Chloro-pi (Cl–π), Hydrophobic |

| Benzoyl Carbonyl | Glycine, Serine (backbone amides) | Hydrogen Bond |

| Azepan-2-one Carbonyl | Arginine, Lysine, Asparagine | Hydrogen Bond |

Investigation of Interatomic Interactions within Enzyme Active Sites and Binding Pockets

The specific interatomic interactions of this compound within an enzyme's active site would be a composite of the contributions from its distinct chemical features.

Hydrogen Bonds: The carbonyl oxygen of the azepan-2-one is a primary hydrogen bond acceptor. This is a common feature for lactam-containing molecules, which often orient themselves to interact with key hydrogen bond-donating residues in a binding pocket. The carbonyl of the benzoyl group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring of the benzoyl group and the aliphatic chain of the azepan-2-one ring are expected to form van der Waals and hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

Table 2: Potential Interatomic Interactions for this compound

| Interaction Type | Functional Group Involved | Potential Protein Partner |

|---|---|---|

| Hydrogen Bonding | Azepan-2-one Carbonyl | Backbone N-H, Polar side chains |

| Hydrogen Bonding | Benzoyl Carbonyl | Backbone N-H, Polar side chains |

| Hydrophobic Interactions | Phenyl Ring, Azepan Ring | Aliphatic and aromatic side chains |

| Halogen Bonding | 4-Chloro, 3-Chloro | Backbone C=O, Ser, Thr side chains |

Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level

While specific SAR studies for this compound are not available, a predictive SAR can be constructed based on its chemical structure and findings from related classes of compounds.

The Role of the 4-Chlorobenzoyl Group: The presence and position of the chlorine atom on the benzoyl ring are likely crucial for activity. Moving the chlorine to the meta or ortho positions, or replacing it with other substituents (e.g., methyl, methoxy), would be expected to significantly alter the binding affinity. A different substituent could disrupt the favorable halogen or hydrophobic interactions within the binding pocket. The general importance of the N-acyl group in the activity of related compounds has been noted in various studies. nih.govnih.gov

The Importance of the 3-Chloro Substituent on the Azepan-2-one Ring: The chlorine at this position likely contributes to the compound's potency. Its removal would probably decrease binding affinity due to the loss of specific halogen-mediated interactions. Substitution with a bulkier group might introduce steric hindrance, while a smaller atom like fluorine could alter the nature of the halogen bond.

The Azepan-2-one Scaffold: The seven-membered lactam ring provides a specific conformational flexibility that is likely important for optimal positioning of the key interacting groups within the active site. Studies on other lactams have shown that the ring size can influence biological activity. clockss.org Altering the ring size to a pyrrolidinone (5-membered) or a piperidinone (6-membered) would change the geometry of the molecule and likely impact its binding efficacy. The N-acetylated caprolactam has been shown to influence crystallinity and hydrogen bonding patterns in polymers, indicating the N-acyl moiety's role in directing intermolecular interactions. mdpi.com

Table 3: Predicted Structure-Activity Relationship Trends

| Structural Modification | Predicted Effect on Activity | Rationale |

|---|---|---|

| Removal of 4-chloro group | Decrease | Loss of key halogen/hydrophobic interactions. |

| Isomeric position of chloro on benzoyl ring | Alteration | Change in the geometry of interaction with the binding pocket. |

| Removal of 3-chloro on azepan-2-one | Decrease | Loss of halogen bond or hydrophobic interaction. |

| Change in azepan-2-one ring size | Alteration | Modified scaffold geometry affecting optimal binding conformation. |

Future Directions and Emerging Research Avenues in 3 Chloro 1 4 Chlorobenzoyl Azepan 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The imperative for green chemistry is reshaping the synthesis of complex molecules. Future research on 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one is expected to focus on developing environmentally benign and efficient production methods that move beyond traditional, often hazardous, synthetic protocols.

Key research targets will likely include the development of catalytic chlorination techniques to install the C3-chloro substituent, thereby avoiding the use of stoichiometric and often harsh chlorinating agents. The adoption of continuous flow chemistry could offer superior control over reaction parameters, enhance safety, and facilitate easier scaling-up of production. A significant push towards utilizing eco-friendly solvents, such as bio-derived alternatives or even aqueous systems, would align with global efforts to reduce the environmental footprint of chemical synthesis. proquest.comrsc.org

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Prospective) |

|---|---|---|

| Chlorination | Stoichiometric Reagents (e.g., SOCl₂, PCl₅) | Catalytic Methods (e.g., Organo- or Metal Catalysis) |

| Solvents | Chlorinated Solvents (e.g., Dichloromethane) | Green Solvents (e.g., 2-MeTHF, Cyrene™) |

| Process | Conventional Batch Processing | Continuous Flow Manufacturing |

| Efficiency | Higher Waste Generation (High E-Factor) | Reduced Waste, Potential for Recycling (Low E-Factor) |

Exploration of Stereoselective Transformations for Enantiopure Compounds

The chlorine-bearing carbon atom in this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images (enantiomers). Since the biological effects of chiral molecules are often specific to one enantiomer, a critical frontier of research will be the development of methods to synthesize enantiomerically pure forms of this compound.

Future work will likely concentrate on asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. An asymmetric chlorination of the parent 1-(4-chlorobenzoyl)azepan-2-one molecule would be a direct and highly efficient strategy. Alternatively, researchers may explore the kinetic resolution of a racemic mixture, a process in which one enantiomer is selectively reacted or removed, leaving the other in high purity.

Advanced Computational Design and Prediction for Rational Synthesis

The integration of computational chemistry into synthetic planning is a powerful tool for accelerating research and development. dntb.gov.ua For a molecule like this compound, in silico modeling can provide profound insights that guide experimental work.

Advanced computational techniques, such as Density Functional Theory (DFT), can be employed to model potential reaction pathways, predict their feasibility, and understand the factors controlling selectivity. This predictive power allows for the rational design of experiments, saving time and resources. Furthermore, computational screening can identify promising catalysts for stereoselective reactions before they are ever synthesized in the lab, streamlining the discovery process.

Table 2: Potential Applications of Computational Tools

| Computational Method | Application in this compound Research |

|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states to predict outcomes and optimize conditions. |

| Virtual Catalyst Screening | Identifying and designing optimal chiral catalysts for stereoselective synthesis. |

| Spectroscopic Prediction | Calculating NMR and IR spectra to aid in the structural confirmation of newly synthesized compounds. |

Application as Precursors in Complex Organic Synthesis and Material Innovation

The utility of this compound as a chemical building block is perhaps its most promising future application. Its inherent reactivity can be harnessed to construct a wide array of more complex molecules and novel materials.

In organic synthesis, the chlorine atom serves as a handle that can be replaced by a variety of other functional groups through nucleophilic substitution, opening the door to a diverse library of 3-substituted azepan-2-one (B1668282) derivatives for pharmaceutical screening. Chloro-containing heterocycles are a well-established class of compounds with diverse biological activities. nih.gov

In material science, the lactam structure is reminiscent of caprolactam, the monomer used to produce Nylon-6. nih.gov The functional groups on this compound could be exploited through ring-opening polymerization to create novel polyamides. These new polymers could possess unique properties, such as enhanced thermal stability or inherent flame retardancy conferred by the chlorine atoms, making them suitable for advanced applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chloro-1-(4-chlorobenzoyl)azepan-2-one to minimize by-product formation?

- Methodological Answer : A stepwise approach involving acylation followed by chlorination is recommended. For example, using 4-chlorobenzoyl chloride as an acylating agent under anhydrous conditions (e.g., dichloromethane with K₂CO₃ as a base) ensures controlled reaction kinetics . Purification via column chromatography with gradient elution (hexane/ethyl acetate) can separate the target compound from unreacted intermediates or chlorination by-products . Monitoring reaction progress with TLC or HPLC (using retention time standards similar to those in Table 1 of ) helps identify optimal termination points .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135 for carbonyl and azepane ring confirmation) with FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For structural ambiguity, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive confirmation of stereochemistry and bond angles . Note that hydrogen bonding patterns (e.g., C=O···H-N interactions) observed in SCXRD may explain discrepancies in solution-state NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.